Methyl dihydroabietate

Resin Chemistry Oxidative Stability Thermal Degradation

Methyl dihydroabietate (CAS 33892-18-1) is the methyl ester of dihydroabietic acid, a fully hydrogenated tricyclic diterpene resin acid derived from rosin. As a C21H34O2 ester with a molecular weight of 318.5 g/mol, this compound exists as a colorless to light yellow clear liquid with a characteristic pine-like odor, a boiling point of approximately 365°C, a density of 1.01-1.03 g/cm³ at 20°C, and a flash point of 183°C.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 33892-18-1
Cat. No. B1630139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dihydroabietate
CAS33892-18-1
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
InChIInChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3/t16-,17-,18+,20+,21+/m0/s1
InChIKeyMARRJGBPDCCAEK-FSAOVCISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Dihydroabietate (CAS 33892-18-1): A Stable, Hydrogenated Rosin Ester for Industrial Formulations and Biological Research


Methyl dihydroabietate (CAS 33892-18-1) is the methyl ester of dihydroabietic acid, a fully hydrogenated tricyclic diterpene resin acid derived from rosin [1]. As a C21H34O2 ester with a molecular weight of 318.5 g/mol, this compound exists as a colorless to light yellow clear liquid with a characteristic pine-like odor, a boiling point of approximately 365°C, a density of 1.01-1.03 g/cm³ at 20°C, and a flash point of 183°C . The hydrogenation of the conjugated diene system present in its non-hydrogenated counterpart (methyl abietate) fundamentally alters the compound‘s physicochemical profile, imparting enhanced thermal and oxidative stability while eliminating the pronounced yellowing and degradation tendencies characteristic of unsaturated rosin esters [2].

Why Methyl Dihydroabietate Cannot Be Directly Substituted by Methyl Abietate or Methyl Dehydroabietate in Performance-Critical Applications


Generic substitution among rosin-derived methyl esters is scientifically unsound due to fundamental structural differences that dictate distinct performance envelopes. Methyl abietate (the non-hydrogenated analog) contains a conjugated diene system that renders it highly susceptible to air oxidation, thermal yellowing, and UV-induced degradation, thereby compromising long-term stability in adhesives, coatings, and polymer formulations [1]. Methyl dehydroabietate, while aromatized and more oxidatively stable than methyl abietate, possesses a planar aromatic C-ring that alters solubility parameters and polymer compatibility relative to the fully saturated, flexible ring system of methyl dihydroabietate [2]. Furthermore, these three esters exhibit divergent biological activities: methyl dihydroabietate functions as a matrix metalloproteinase (MMP) inhibitor with demonstrated relevance to osteoarthritis research, whereas methyl dehydroabietate acts as a PPARα/γ agonist with distinct metabolic implications [3]. Regulatory and functional classifications also differ, with methyl dihydroabietate designated in cosmetic INCI listings as a viscosity-controlling agent, a function not inherently shared by its unsaturated counterparts without additional formulation adjustments [4]. These cumulative differences render direct interchangeability technically invalid and potentially deleterious to product performance.

Quantitative Evidence Differentiating Methyl Dihydroabietate from Its Closest Rosin Ester Analogs


Hydrogenation Status as the Definitive Structural Differentiator and Its Functional Consequences

Methyl dihydroabietate is distinguished from its most direct analog, methyl abietate, by the complete hydrogenation of the abietane skeleton‘s conjugated diene system. Methyl abietate (non-hydrogenated) contains two conjugated double bonds at the C7-C8 and C13-C14 positions, whereas methyl dihydroabietate bears a fully saturated ring system with only a single isolated double bond [1]. This structural modification eliminates the primary autoxidation pathway responsible for the well-documented instability of methyl abietate upon exposure to air, light, and elevated temperatures. While direct quantitative comparative stability data under standardized accelerated aging conditions are not identified in the accessible literature, the underlying mechanistic principle is established: conjugated dienes in abietane-type resin acids undergo facile allylic oxidation and peroxide formation, leading to discoloration, viscosity changes, and the generation of polar oxidation products that alter compatibility and performance [2].

Resin Chemistry Oxidative Stability Thermal Degradation

Matrix Metalloproteinase (MMP) Inhibitory Activity as a Pharmacologically Distinct Attribute

Methyl dihydroabietate is characterized by its ability to inhibit matrix metalloproteinases (MMPs), a class of zinc-dependent endopeptidases that mediate cartilage degradation in osteoarthritic pathology . This compound prevents the degradation of cartilage by suppressing MMP enzymatic activity and exhibits synergistic effects with levopimaric acid, which inhibits prostaglandin production, resulting in increased viscosity and reduced cartilage matrix breakdown . Additionally, methyl dihydroabietate inhibits the formation of fatty acid oxidation products, including those derived from hydrogenated and nonpolar solvents, thereby potentially mitigating oxidative stress and free radical-mediated inflammation in articular tissues [1]. In contrast, methyl dehydroabietate, the aromatized analog, functions primarily as a dual PPARα/γ agonist that reduces obesity-induced glucose and insulin intolerance in murine models and exhibits antibacterial properties, with no reported MMP inhibitory activity in the accessible literature [2].

Osteoarthritis MMP Inhibition Cartilage Degradation

Regulatory and Functional Distinctions in Cosmetic and Personal Care Formulations

Methyl dihydroabietate is explicitly designated under INCI (International Nomenclature of Cosmetic Ingredients) nomenclature as a viscosity-controlling agent and skin care ingredient in cosmetic formulations [1]. Its functional role as a viscosity regulator—capable of either increasing or decreasing formulation viscosity—stems from its molecular structure as a hydrogenated rosin ester that provides consistent rheological modification without the oxidative instability associated with non-hydrogenated analogs [1]. The compound also serves as a component in sunscreen formulations, where it enhances water resistance against UVA exposure and contributes to anti-inflammatory and antibacterial properties [2]. These functional attributes are not universally shared by methyl abietate or methyl dehydroabietate; methyl abietate’s susceptibility to oxidation can introduce unwanted color development and odor changes in cosmetic products, while methyl dehydroabietate is primarily employed as an antimicrobial and preservative agent rather than a dedicated rheology modifier .

Cosmetic INCI Viscosity Control Skin Care

Commercial Validation: HERCOLYN D® as the Established Industrial Methyl Dihydroabietate Standard

The methyl ester of dihydroabietic acid is commercially established under the trade name HERCOLYN D®, a product specifically identified in patent literature as a solubilizing agent for pharmaceutical and industrial formulations . Patent US05165926 explicitly cites HERCOLYN D® (methyl ester of dihydroabietic acid) as a solubilizing agent alongside benzyl benzoate, isopropyl myristate, and C12-C14 isoparaffin hydrocarbons, indicating its recognized utility in enabling the dissolution of hydrophobic active compounds . This commercial designation distinguishes methyl dihydroabietate from methyl abietate and methyl dehydroabietate, neither of which is associated with an equivalent branded, patent-cited solubilizing agent role. The existence of a dedicated commercial product with established industrial supply chains and quality specifications provides procurement confidence that may be absent for less standardized rosin ester analogs.

Solubilizing Agent Patent Literature Commercial Product

Evidence-Based Application Scenarios Where Methyl Dihydroabietate Provides Demonstrable Advantages


High-Performance Adhesives and Sealants Requiring Long-Term Color Stability

In adhesive and sealant formulations where oxidative yellowing and viscosity drift compromise product quality over shelf-life and service duration, methyl dihydroabietate offers a hydrogenated rosin ester backbone that resists the autoxidation pathways inherent to methyl abietate [1]. The absence of a conjugated diene system eliminates the primary chromophore responsible for discoloration, thereby maintaining adhesive clarity and consistency during prolonged storage and end-use exposure. This characteristic makes methyl dihydroabietate suitable for pressure-sensitive adhesives, hot-melt adhesives, and sealants where aesthetic appearance and reliable tack retention are critical procurement criteria [1].

Osteoarthritis Research and MMP-Targeted Pharmacological Investigations

Methyl dihydroabietate serves as a mechanistically defined matrix metalloproteinase (MMP) inhibitor for preclinical research into cartilage degradation and osteoarthritis pathophysiology . Its ability to suppress MMP enzymatic activity and inhibit the formation of pro-oxidative lipid degradation products distinguishes it from methyl dehydroabietate, which functions through PPARα/γ agonism rather than MMP modulation [2]. Researchers investigating MMP-mediated joint tissue catabolism or screening for MMP-inhibitory compounds should prioritize methyl dihydroabietate as a reference compound with established anti-catabolic activity.

Sunscreen Formulations Requiring Enhanced UVA Water Resistance

Methyl dihydroabietate is a recognized component in sunscreen products that enhances water resistance against UVA radiation exposure [2]. Its combination of viscosity-regulating properties and inherent stability under UV exposure contributes to durable film formation on skin surfaces. Unlike non-hydrogenated rosin esters that may undergo UV-induced degradation and generate reactive oxidation products, methyl dihydroabietate’s saturated backbone provides a more photostable ingredient profile suitable for sun care formulations where long-lasting protection and minimal ingredient reactivity are essential performance attributes [2].

Cosmetic Viscosity Modification and Skin Care Product Formulations

As an INCI-listed viscosity regulator and skin care agent, methyl dihydroabietate is purpose-suited for cosmetic formulations requiring stable rheological modification [3]. Its capacity to either increase or decrease formulation viscosity enables precise texture control in creams, lotions, and emulsions. The compound’s additional anti-inflammatory and antibacterial properties, combined with the oxidative stability conferred by hydrogenation, make it a multi-functional ingredient that formulators may select when a single rosin-derived component must deliver both rheological and preservative benefits without introducing color or odor instability [3][2].

Technical Documentation Hub

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